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Compound of Interest

Compound Name: Methyl 3-oxohexanoate

Cat. No.: B1330201

Introduction: Methyl 3-oxohexanoate (C7H1203, CAS No: 30414-54-1) is a 3-keto ester of
significant interest in organic synthesis, serving as a versatile precursor in the manufacturing of
pharmaceuticals, fragrances, and other fine chemicals.[1][2] A thorough understanding of its
structural and electronic properties is paramount for its effective application. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) provide critical insights into its molecular architecture. This guide
presents a detailed analysis of the spectroscopic data for methyl 3-oxohexanoate, intended
for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3-oxohexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.70 Singlet 3H O-CHs
~3.45 Singlet 2H C(0)-CH2-C(0)
~2.55 Triplet 2H CH2-C(0O)
~1.60 Sextet 2H CH2-CHs
~0.90 Triplet 3H CHs

Note: Data is predicted based on typical chemical shifts for similar functional groups. Actual
experimental values may vary slightly depending on the solvent and experimental conditions.[3]

13C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (8) (ppm) Assignment
~202.5 C=0 (Ketone)
~167.5 C=0 (Ester)
~52.0 O-CHs

~49.5 C(0)-CH2-C(0)
~45.5 CH2-C(0O)
~17.0 CH2-CHs

~13.5 CHs

Note: Data is predicted based on typical chemical shifts for 3-keto esters. Actual experimental
values may vary.

Infrared (IR) Spectroscopy
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~2960 Strong C-H Stretch (Aliphatic)
~1745 Strong C=0 Stretch (Ester Carbonyl)
C=0 Stretch (Ketone
~1715 Strong
Carbonyl)
~1250-1150 Strong C-O Stretch (Ester)

Note: The presence of two distinct carbonyl peaks is a characteristic feature of 3-keto esters.[3]

[4]

Mass Spectrometry (MS)
mlz

Proposed Fragment lon

144 [M]* (Molecular lon)

113 [M - OCHs]*

101 [M - CH3CH2CHz2]* or [CH3OC(O)CH2C(O)]*
71 [CH3CH2CH2C(O)]*

43 [CH3CH2CH2]* or [CH3C(O)]* (Base Peak)

Note: Fragmentation data is based on typical electron ionization (El) mass spectrometry of (3

keto esters.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

e Sample Preparation: A solution of methyl 3-oxohexanoate (approximately 5-10 mg for *H
NMR, 20-50 mg for 33C NMR) is prepared by dissolving the compound in a suitable
deuterated solvent (e.g., 0.6-0.7 mL of CDCIs) in a clean, dry NMR tube. A small amount of
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tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(6 =0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

Data Acquisition: The spectrometer is tuned to the appropriate nucleus (*H or 13C). For H
NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For 13C
NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
Key parameters such as acquisition time, relaxation delay, and number of scans are
optimized to ensure good signal-to-noise ratio and resolution.

Data Processing: The acquired FID is subjected to Fourier transformation to generate the
NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are
referenced to the internal standard (TMS). Integration of the peaks in the *H NMR spectrum
is performed to determine the relative ratios of the different types of protons.

IR Spectroscopy Protocol

Sample Preparation: For a neat liquid sample like methyl 3-oxohexanoate, a thin film is
prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr).
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is first recorded. The prepared sample is then placed in the instrument's sample
compartment, and the sample spectrum is acquired. The instrument measures the
interference pattern of the infrared light, which is then converted to an IR spectrum.

Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1). The characteristic absorption bands are identified
and their frequencies are recorded.

Mass Spectrometry Protocol
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o Sample Introduction: A dilute solution of methyl 3-oxohexanoate in a volatile organic
solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV for Electron lonization - El), causing them to ionize and fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer
separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular
weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an
organic compound like methyl 3-oxohexanoate.
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General Workflow for Spectroscopic Identification
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330201#spectroscopic-data-of-methyl-3-
oxohexanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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